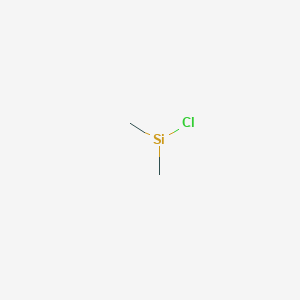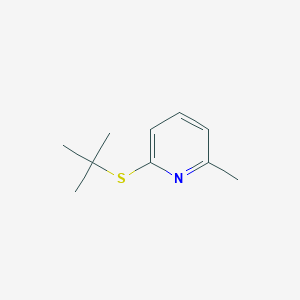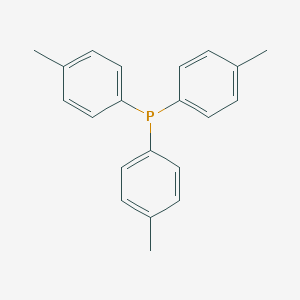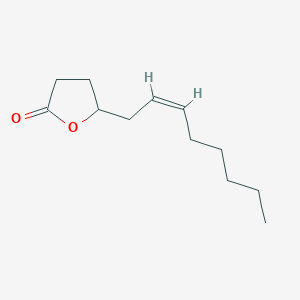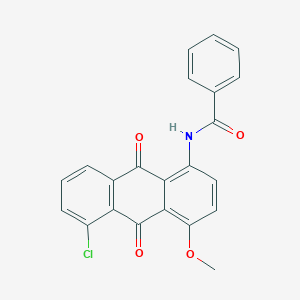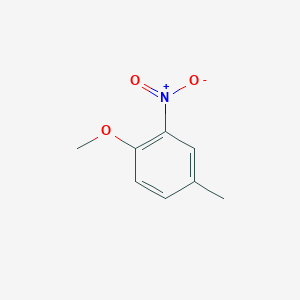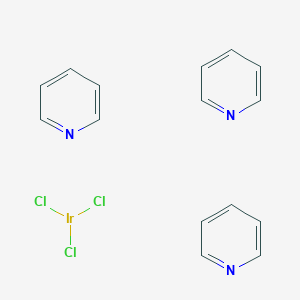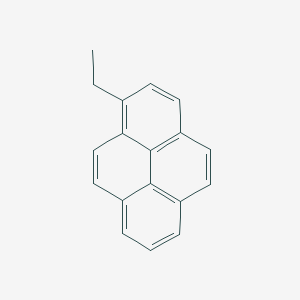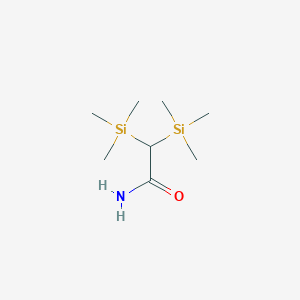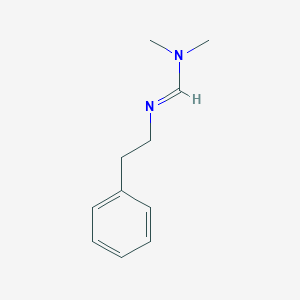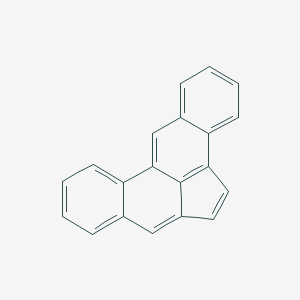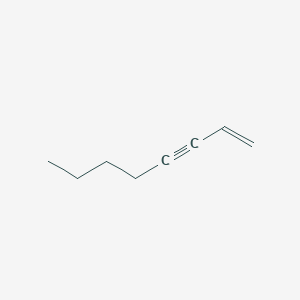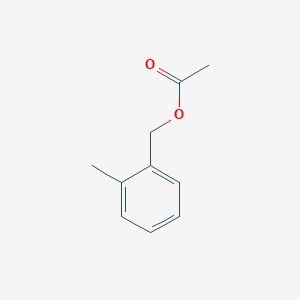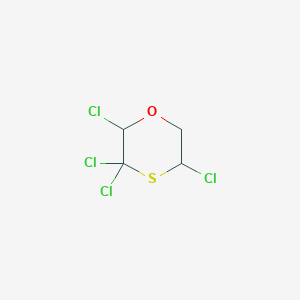
2,3,3,5-Tetrachloro-1,4-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5-Tetrachloro-1,4-oxathiane, also known as TCOT, is a chemical compound that has been widely used in scientific research for various applications. It is a heterocyclic organic compound that contains four chlorine atoms and one sulfur atom in its structure. TCOT is a versatile compound that has found applications in various fields, including chemistry, biology, and environmental science.
Mecanismo De Acción
The mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane is not fully understood. However, it is believed that 2,3,3,5-Tetrachloro-1,4-oxathiane can react with various biological molecules, including proteins and enzymes, to form covalent bonds. This reaction can lead to the inhibition of the activity of these molecules, which can have various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
2,3,3,5-Tetrachloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3,3,5-Tetrachloro-1,4-oxathiane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition can lead to various neurological disorders. 2,3,3,5-Tetrachloro-1,4-oxathiane has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3,3,5-Tetrachloro-1,4-oxathiane is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as well as a tool for studying the mechanism of action of various enzymes and proteins. However, 2,3,3,5-Tetrachloro-1,4-oxathiane also has some limitations. It is a toxic compound that requires careful handling, and its use in vivo is limited due to its cytotoxic effects.
Direcciones Futuras
There are several future directions for the research on 2,3,3,5-Tetrachloro-1,4-oxathiane. One direction is the development of new synthetic methods for 2,3,3,5-Tetrachloro-1,4-oxathiane and its derivatives. Another direction is the investigation of the mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane and its potential as an anticancer agent. Additionally, the use of 2,3,3,5-Tetrachloro-1,4-oxathiane as a marker for the detection of environmental pollutants could be further explored. Overall, 2,3,3,5-Tetrachloro-1,4-oxathiane is a versatile compound that has many potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 2,3,3,5-Tetrachloro-1,4-oxathiane can be achieved through various methods, including the reaction of thionyl chloride with 2,3,3,5-tetrachloro-1,4-dithiane or the reaction of sulfuryl chloride with 2,3,3,5-tetrachloro-1,4-thioxane. Both of these methods involve the substitution of chlorine atoms for the oxygen or sulfur atoms in the starting materials to form 2,3,3,5-Tetrachloro-1,4-oxathiane.
Aplicaciones Científicas De Investigación
2,3,3,5-Tetrachloro-1,4-oxathiane has found applications in various scientific research fields, including chemistry, biology, and environmental science. In chemistry, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds. In biology, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a tool for studying the mechanism of action of various enzymes and proteins. In environmental science, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a marker for the detection of environmental pollutants.
Propiedades
Número CAS |
18327-91-8 |
|---|---|
Nombre del producto |
2,3,3,5-Tetrachloro-1,4-oxathiane |
Fórmula molecular |
C4H4Cl4OS |
Peso molecular |
241.9 g/mol |
Nombre IUPAC |
2,3,3,5-tetrachloro-1,4-oxathiane |
InChI |
InChI=1S/C4H4Cl4OS/c5-2-1-9-3(6)4(7,8)10-2/h2-3H,1H2 |
Clave InChI |
LOUGPDUWHWSDHQ-UHFFFAOYSA-N |
SMILES |
C1C(SC(C(O1)Cl)(Cl)Cl)Cl |
SMILES canónico |
C1C(SC(C(O1)Cl)(Cl)Cl)Cl |
Sinónimos |
2,3,3,5-Tetrachloro-1,4-oxathiane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



